C.I. Vat blue 22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

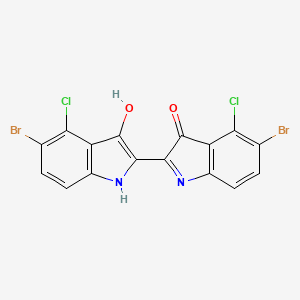

5-bromo-2-(5-bromo-4-chloro-3-hydroxy-1H-indol-2-yl)-4-chloroindol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6Br2Cl2N2O2/c17-5-1-3-7-9(11(5)19)15(23)13(21-7)14-16(24)10-8(22-14)4-2-6(18)12(10)20/h1-4,21,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLXAEQIVDKLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=C2O)C3=NC4=C(C3=O)C(=C(C=C4)Br)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6Br2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601112832 | |

| Record name | 5-Bromo-2-(5-bromo-4-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-4-chloro-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601112832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29245-44-1 | |

| Record name | 5-Bromo-2-(5-bromo-4-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-4-chloro-1,2-dihydro-3H-indol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029245441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-(5-bromo-4-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-4-chloro-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601112832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(5-bromo-4-chloro-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-4-chloro-1,2-dihydro-3H-indol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Vat Blue 22 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 22, also known by its Colour Index number 59820, is a synthetic vat dye belonging to the violanthrone (B7798473) class of colorants.[1] Vat dyes are characterized by their application in a soluble, reduced (leuco) form, which is subsequently oxidized to an insoluble pigment within the substrate, resulting in excellent fastness properties. This compound is a dark blue powder that produces a red-light blue to a red-light navy blue color when applied to textiles.[1] Its primary application is in the dyeing of cellulosic fibers such as cotton and silk, where it can be used for direct printing, color resist printing, and discharge printing.[1]

Chemical Structure and Properties

The chemical structure of this compound is a tetrachlorinated derivative of violanthrone (also known as dibenzanthrone).[1] Violanthrone itself is a large, planar polycyclic aromatic ketone. The extensive conjugated π-system in the violanthrone backbone is responsible for its intense color. The addition of four chlorine atoms to this structure defines this compound.

Physicochemical Properties

| Property | Value | Reference |

| C.I. Name | Vat Blue 22 | [1] |

| C.I. Number | 59820 | [1] |

| CAS Number | 6373-20-2 | [1] |

| Molecular Formula | C₃₄H₁₂Cl₄O₂ | [1] |

| Molecular Weight | 594.27 g/mol | [1] |

| Appearance | Dark blue powder | [1] |

| Molecular Structure | Tetrachlorinated Violanthrone | [1] |

| Leuco Form (Alkaline) | Blue | [1] |

| Leuco Form (Acidic) | Purple | [1] |

Fastness Properties

This compound exhibits good to excellent fastness properties on cotton, which are crucial for its application in textiles.

| Fastness Property | Rating (1-8 Scale, 8=Excellent) |

| Light Fastness | 6-7 |

| Ironing Fastness | 4-5 |

| Chlorine Bleach | 4-5 |

| Oxygen Bleach | 4-5 |

| Soaping (Fading) | 4-5 |

| Soaping (Staining) | 5 |

Synthesis and Manufacturing

The synthesis of this compound involves a two-stage process: the synthesis of the violanthrone precursor followed by its chlorination.

Synthesis of Violanthrone (C.I. Vat Blue 20)

The precursor to this compound is violanthrone, which is synthesized from benzanthrone (B145504) through an alkaline fusion process.

Experimental Protocol: Synthesis of Violanthrone from Benzanthrone

-

Reactants: Benzanthrone, Potassium Hydroxide (B78521), Sodium Chlorate (B79027) (oxidizing agent).

-

Procedure:

-

A mixture of benzanthrone and potassium hydroxide is heated to a molten state.

-

Sodium chlorate is added portion-wise to the molten mixture.

-

The reaction mixture is maintained at a high temperature (e.g., 200-240°C) to facilitate the oxidative coupling of two benzanthrone molecules.

-

After the reaction is complete, the mixture is cooled and treated with water.

-

The crude violanthrone is collected by filtration, washed with hot water until neutral, and then dried.

-

Purification can be achieved by vatting the crude product with an alkaline sodium dithionite (B78146) solution, followed by filtration and re-oxidation of the filtrate to precipitate the purified violanthrone.

-

Chlorination of Violanthrone to this compound

This compound is produced by the chlorination of the synthesized violanthrone.

Experimental Protocol: Synthesis of this compound

-

Reactants: Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione (Violanthrone), Chlorinating Agent (e.g., elemental chlorine or a chlorine-releasing compound).

-

Solvent: Phthalic anhydride (B1165640) or 1,2,4-Trichlorobenzene.[1]

-

Procedure:

-

Violanthrone is dissolved in a suitable solvent such as 1,2,4-Trichlorobenzene.

-

The solution is heated to a temperature of 140-145°C.[1]

-

A chlorinating agent is introduced into the reaction mixture to effect the tetrachlorination of the violanthrone molecule.

-

Upon completion of the reaction, the this compound product is isolated from the reaction medium.

-

The following diagram illustrates the synthesis workflow from the precursor to the final this compound product.

Caption: Synthesis workflow of this compound from its precursor.

Application Methodology: Vat Dyeing

The application of this compound to cellulosic fibers follows the general principles of vat dyeing, which involves a four-step process:

-

Reduction (Vatting): The insoluble this compound pigment is converted to its water-soluble leuco form using a reducing agent, typically sodium dithionite (hydrosulfite), in an alkaline solution (e.g., sodium hydroxide).

-

Dye Absorption: The cellulosic material is immersed in the vat solution, and the soluble leuco dye penetrates and diffuses into the fiber structure.

-

Oxidation: The fabric is removed from the dyebath and exposed to an oxidizing agent, most commonly atmospheric oxygen or chemical oxidants, which converts the leuco dye back to its insoluble pigment form, trapping it within the fibers.

-

Soaping: The dyed material is washed with a hot detergent solution to remove any loosely adhering surface pigment and to stabilize the final shade.

The following diagram illustrates the logical relationship of the vat dyeing process.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to C.I. Vat Blue 22 (CAS 6373-20-2)

This document provides a comprehensive technical overview of this compound, a synthetic dye belonging to the violanthrone (B7798473) class of compounds. While its primary application is in the textile industry, its classification as a fluorescent dye may be of interest to researchers in various scientific fields.

Chemical and Physical Properties

This compound is a complex organic molecule with a distinct deep blue color. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6373-20-2 | [1][2] |

| C.I. Number | 59820 | [1] |

| Chemical Name | 3,12,16,17-tetrachlorodinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione | [2][3] |

| Molecular Formula | C₃₄H₁₂Cl₄O₂ | [1][4] |

| Molecular Weight | 594.27 g/mol | [1][4] |

| Appearance | Dark blue powder | [1] |

| Molecular Structure | Violanthrone | [1][4] |

Synthesis and Manufacturing

The industrial synthesis of this compound is achieved through the chlorination of its parent violanthrone compound.

Experimental Protocol: Manufacturing Method

The manufacturing process involves the direct chlorination of Dinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione.[1][4]

-

Reactant Preparation: Dinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione is dissolved in a suitable high-boiling point solvent. Common solvents include Phthalic anhydride (B1165640) or 1,2,4-Trichlorobenzene.[1]

-

Chlorination Reaction: The solution is heated to a temperature range of 140 - 145 °C.[1][4]

-

Chlorinating Agent: A chlorinating agent is introduced to the heated solution to facilitate the substitution of hydrogen atoms with chlorine atoms on the violanthrone backbone.

-

Product Isolation: Upon completion of the reaction, the chlorinated product, this compound, is isolated from the reaction mixture.

-

Purification: The crude product undergoes purification steps, which may include washing and drying, to achieve the desired quality for commercial use.

Applications

Textile Dyeing

The primary application of this compound is in the dyeing of cellulosic fibers.[5] It is used to impart a red-light blue to red-light navy blue color to cotton and can also be used for silk.[1][4] As a vat dye, it is insoluble in water and requires a chemical reduction process, known as "vatting," to be converted into a water-soluble leuco form for application to the fiber. Subsequent oxidation re-forms the insoluble pigment, trapping it within the fiber matrix. This process results in excellent fastness properties.

The alkaline-reduced leuco form of the dye is blue, while the acid-reduced leuco form is purple.[1] It is suitable for various textile processes, including:

Other Industrial Uses

This compound is also listed for potential use in a wide range of other industries, including medicine, food, cosmetics, plastics, paints, inks, photography, and paper.[6][7] However, specific applications in these fields are not well-documented in publicly available literature.

Research Applications

Fastness Properties

The fastness of a dye refers to its resistance to fading or running under various conditions. This compound generally exhibits good to excellent fastness properties on cotton, which is characteristic of vat dyes.

| Fastness Test | Rating (ISO Standard) | Source(s) |

| Light Fastness | 6-7 | [1][4] |

| Ironing Fastness | 4-5 | [1][4] |

| Chlorine Bleach | 4-5 | [1][4] |

| Oxygen Bleach | 4-5 | [1][4] |

| Soaping (Fading) | 4-5 | [1][4] |

| Soaping (Stain) | 5 | [1][4] |

Note: Fastness ratings are typically on a scale of 1 to 8 (for light fastness) or 1 to 5 (for other tests), where a higher number indicates better fastness.

Toxicology and Safety

Detailed toxicological studies for this compound are not widely published. However, aggregated GHS information from notifications to the ECHA C&L Inventory provides the following hazard classifications:

-

Hazard to the aquatic environment, acute hazard: Category 1 (H400: Very toxic to aquatic life)

-

Hazard to the aquatic environment, long-term hazard: Category 1 (H410: Very toxic to aquatic life with long lasting effects)

Due to the lack of comprehensive toxicological data, this compound should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and lab coat). It should be considered for research use only.[6][7]

Mechanism of Action & Signaling Pathways

There is currently no scientific literature available that describes a specific biological mechanism of action or interaction with cellular signaling pathways for this compound. Its primary function is as a colorant, and it is not developed or investigated as a therapeutic agent. Any potential biological effects would need to be determined through dedicated research.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6373-20-2 Name: 3,12,16,17-tetrachloroviolanthrene-5,10-dione [xixisys.com]

- 4. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 5. mataliaimpex.com [mataliaimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Fluorescent Dye | 6373-20-2 | Invivochem [invivochem.com]

An In-depth Technical Guide to C.I. Vat Blue 22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and application of C.I. Vat Blue 22, a synthetic vat dye belonging to the violanthrone (B7798473) class of compounds.

Core Compound Information

This compound is a complex organic molecule primarily used as a colorant for cellulosic fibers. Its robust chemical structure imparts high fastness properties, making it a subject of interest in materials science and dye chemistry.

Molecular Formula: C₃₄H₁₂Cl₄O₂

The molecular structure is a chlorinated derivative of violanthrone (also known as dibenzanthrone).[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| C.I. Name | Vat Blue 22 | [1] |

| C.I. Number | 59820 | [1] |

| CAS Number | 6373-20-2 | [1] |

| Molecular Formula | C₃₄H₁₂Cl₄O₂ | [1] |

| Molecular Weight | 594.27 g/mol | [1] |

| Appearance | Dark blue powder | [1] |

| Solubility | Insoluble in water |

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the violanthrone backbone, followed by a chlorination step.

Stage 1: Synthesis of Violanthrone (Precursor)

A representative experimental protocol for the synthesis of violanthrone is as follows:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminoanthraquinone (B85984) and glycerol.

-

Reaction Conditions: Heat the mixture in the presence of a dehydrating agent (e.g., sulfuric acid) and a condensing agent.

-

Work-up: After the reaction is complete, the mixture is cooled and poured into water. The solid violanthrone precipitate is collected by filtration, washed with water until neutral, and dried.

Stage 2: Chlorination of Violanthrone

The manufacturing method for this compound involves the chlorination of the violanthrone precursor, Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione.[1]

A representative experimental protocol is as follows:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, suspend the dried violanthrone powder in a high-boiling point inert solvent such as 1,2,4-trichlorobenzene (B33124) or phthalic anhydride.[1]

-

Chlorination: Heat the suspension to 140-145°C.[1] Introduce a controlled stream of chlorine gas into the reaction mixture. The progress of the chlorination can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the desired degree of chlorination is achieved, the reaction mixture is cooled. The chlorinated product, this compound, precipitates out of the solvent.

-

Purification: The crude product is collected by filtration, washed with a suitable solvent to remove unreacted starting material and residual solvent, and then dried.

Application in Textile Dyeing

This compound is applied to cellulosic fibers like cotton using the vat dyeing method. This process involves the temporary reduction of the insoluble dye to a water-soluble "leuco" form, which has an affinity for the fiber. Subsequent oxidation reforms the insoluble dye, trapping it within the fiber matrix.

Experimental Protocol for Cotton Dyeing

-

Fabric Preparation: Begin with scoured and bleached cotton fabric to ensure uniform dye uptake.

-

Vatting:

-

Prepare a stock solution by pasting the this compound powder with a dispersing agent and a small amount of warm water.

-

In the main dye bath, add the required amount of water, a wetting agent, and a sequestering agent.

-

Add the dye paste to the bath.

-

Bring the temperature to 50-60°C.

-

Add sodium hydroxide (B78521) (caustic soda) to achieve the necessary alkalinity.

-

Gradually add a reducing agent, typically sodium hydrosulfite (Na₂S₂O₄), until the dye is fully reduced to its soluble leuco form. This is often indicated by a distinct color change.[2]

-

-

Dyeing:

-

Oxidation:

-

Remove the fabric from the dye bath and squeeze out excess liquor.

-

Expose the fabric to air (air oxidation) or treat it with a chemical oxidizing agent like hydrogen peroxide or sodium perborate (B1237305) in a fresh bath. This step converts the soluble leuco dye back to its original insoluble pigment form, fixing the color.[4]

-

-

Soaping:

-

To improve fastness properties and remove any loose surface dye, treat the dyed fabric in a boiling solution containing a non-ionic detergent.[4]

-

Rinse the fabric thoroughly with hot and then cold water.

-

-

Drying: Dry the finished dyed fabric.

Analytical Characterization

UV-Visible Spectroscopy

The UV-Vis spectrum of the violanthrone chromophore, the parent structure of this compound, exhibits characteristic absorption bands in the visible region. For violanthrone itself, absorption maxima have been reported around 535 nm and 580 nm.[5] The introduction of chloro-substituents is expected to cause a shift in these absorption maxima.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of this compound and for monitoring the course of its synthesis. A reversed-phase HPLC method would be suitable for its analysis.

Representative HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: A UV-Vis or Diode Array Detector (DAD) set to monitor the absorbance in the visible range (e.g., 550-650 nm).

The development of a specific HPLC method would require optimization of the mobile phase composition, gradient profile, and flow rate to achieve adequate separation of this compound from its precursors and potential by-products.

References

The Synthesis of Violanthrone Dyes: A Technical Guide for Chemical and Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for violanthrone (B7798473) dyes, a class of polycyclic aromatic compounds with significant applications as vat dyes and emerging potential in materials science and as bioactive molecules. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data. Furthermore, it explores the interaction of the violanthrone precursor, benzanthrone (B145504), with a key biological signaling pathway, offering insights for researchers in drug development.

Core Synthetic Strategies

The predominant and commercially established method for synthesizing violanthrone (also known as dibenzanthrone) is a two-step process commencing from anthraquinone (B42736). The initial step involves the synthesis of the intermediate, 7H-benz[d,e]anthracen-7-one (benzanthrone), which is subsequently dimerized to yield violanthrone.

Step 1: Synthesis of Benzanthrone from Anthraquinone

Benzanthrone is prepared by the reaction of anthraquinone with glycerol (B35011) in the presence of a reducing agent and concentrated sulfuric acid. The reaction proceeds through the reduction of anthraquinone and a subsequent condensation with glycerol.[1][2]

Step 2: Synthesis of Violanthrone from Benzanthrone

Violanthrone is produced via the oxidative coupling of two benzanthrone molecules.[3] This dimerization is typically achieved through an alkaline fusion process, where benzanthrone is heated with potassium hydroxide (B78521) in the presence of an oxidizing agent like sodium chlorate (B79027).[4][5]

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic steps.

Synthesis of Benzanthrone

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

Anthraquinone

-

Concentrated Sulfuric Acid

-

Water

-

Precipitated Copper

-

Glycerol (anhydrous)

-

1% Sodium Hydroxide Solution

-

Tetrachloroethane

-

Decolorizing Carbon

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 72 g (0.35 mole) of anthraquinone in 1060 g of concentrated sulfuric acid with stirring at room temperature.

-

Add 42 cc of water to the solution.

-

Immerse the flask in an oil bath and add 48 g (0.76 gram atom) of precipitated copper over 1.5 hours, maintaining the temperature between 38–42°C. Continue stirring for approximately 3 hours until the copper has dissolved.

-

Slowly introduce a mixture of 96 g (1.04 moles) of glycerol and 96 cc of water over 30 minutes, allowing the temperature to rise to 85–90°C.

-

Carefully heat the mixture to 120°C over 1.5 hours (a rate of approximately 1°C every 3 minutes). Maintain a temperature of 118–120°C for an additional 3 hours.

-

Cool the mixture to 70–80°C and pour it into 4 L of boiling water with vigorous stirring.

-

Boil the suspension for a few minutes and then filter the dark green precipitate using a Büchner funnel.

-

Wash the precipitate thoroughly with water.

-

Boil the crude product with 1.2 L of 1% sodium hydroxide solution for 30-40 minutes.

-

Filter the product, wash with water until the filtrate is neutral, and dry at 120°C. The yield of the crude product is typically 67–71 g.

Purification:

-

Boil the crude benzanthrone with 500 cc of tetrachloroethane.

-

Add 25 g of decolorizing carbon and boil under reflux for 15 minutes.

-

Filter the hot solution through a Büchner funnel.

-

Wash the residue with hot tetrachloroethane.

-

Remove the solvent from the filtrate by steam distillation.

-

Filter the resulting yellow solid and dry at 120°C. The yield of purified benzanthrone is 56–60 g (70–75% of the theoretical amount), with a melting point of 168–170°C.[1]

Synthesis of Violanthrone

This protocol is based on the alkaline fusion of benzanthrone.[4]

Materials:

-

Benzanthrone

-

Potassium Hydroxide (KOH)

-

Sodium Chlorate (NaClO₃)

Procedure:

-

Create a molten mixture of benzanthrone and potassium hydroxide.

-

Add sodium chlorate portion-wise to the molten mixture.

-

Heat the reaction mixture to a high temperature (e.g., 200-240°C) to facilitate the oxidative coupling.[4]

-

After the reaction is complete, cool the mixture and treat it with water.

-

Collect the crude violanthrone by filtration.

-

Wash the precipitate with hot water until the filtrate is neutral.

-

Dry the crude violanthrone.

Purification (Vatting):

-

Prepare an alkaline sodium dithionite (B78146) solution.

-

Add the crude violanthrone to this solution to reduce it to its soluble leuco form.

-

Filter the solution to remove any insoluble impurities.

-

Re-oxidize the filtrate (e.g., by bubbling air through it) to precipitate the purified violanthrone.

-

Collect the purified violanthrone by filtration, wash with water, and dry.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of benzanthrone and violanthrone.

Table 1: Synthesis of Benzanthrone - Reactants and Yield

| Reactant | Molar Mass ( g/mol ) | Amount (moles) | Quantity |

| Anthraquinone | 208.22 | 0.35 | 72 g |

| Glycerol | 92.09 | 1.04 | 96 g |

| Copper | 63.55 | 0.76 | 48 g |

| Sulfuric Acid | 98.08 | - | 1060 g |

| Product | Molar Mass ( g/mol ) | Yield | Melting Point (°C) |

| Benzanthrone | 230.26 | 70-75% | 168-170 |

Data sourced from Organic Syntheses.[1]

Table 2: Spectroscopic Data for Violanthrone

| Spectroscopic Technique | Characteristic Peaks/Regions | Reference |

| UV-Vis | Absorption maxima around 535 nm and 580 nm. | [1] |

| Infrared (IR) | Carbonyl stretching and in-plane ring breathing in the 1550–1700 cm⁻¹ region. | [4] |

| Emission | Emission maximum around 635 nm (for Violanthrone-78 derivative). | [6] |

Note: Spectroscopic data can vary depending on the solvent and the specific derivative of violanthrone.

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthesis pathway and a typical experimental workflow.

Caption: Overall synthesis pathway of violanthrone from anthraquinone.

References

Spectroscopic Profile of C.I. Vat Blue 22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for C.I. Vat Blue 22 (CAS No. 6373-20-2), a violanthrone-based vat dye. While comprehensive, publicly available datasets for this specific dye are limited, this document compiles available information and presents standardized experimental protocols for acquiring UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. The methodologies and expected data characteristics are detailed to support research and development activities.

Compound Overview

This compound is a dark blue powder with the molecular formula C₃₄H₁₂Cl₄O₂ and a molecular weight of 594.27 g/mol .[1] Its molecular structure is a chlorinated derivative of violanthrone (B7798473).[1] This dye is used for coloring cotton fabrics to a reddish-blue to a reddish-navy blue shade and can be applied in direct printing, color resist printing, and discharge printing, as well as for dyeing silk.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| C.I. Name | Vat Blue 22 |

| C.I. Number | 59820 |

| CAS Number | 6373-20-2 |

| Molecular Formula | C₃₄H₁₂Cl₄O₂[1] |

| Molecular Weight | 594.27 g/mol [1] |

| Appearance | Dark blue powder[1] |

| Molecular Structure | Chlorinated Violanthrone[1] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in determining the absorption characteristics of dyes. For this compound, the spectrum is expected to be dominated by the extensive conjugated π-system of the violanthrone core.

Experimental Protocol: UV-Vis Spectroscopy

A standard method for obtaining the UV-Vis spectrum of a dye like this compound involves the following steps:

-

Solvent Selection : Choose a suitable solvent in which the dye is soluble and that does not absorb in the spectral region of interest. Dimethylformamide (DMF) is often a good choice for vat dyes.

-

Preparation of Stock Solution : Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Preparation of Standard Dilutions : Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup : Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement : Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum. This is to subtract the absorbance of the solvent and the cuvette.

-

Sample Measurement : Rinse and fill a cuvette with the most dilute sample solution. Place it in the spectrophotometer and record the absorption spectrum. Repeat for all dilutions.

-

Data Analysis : Identify the wavelength of maximum absorbance (λmax). A plot of absorbance versus concentration at λmax (a Beer-Lambert plot) can be used to determine the molar absorptivity.

Figure 1: Experimental workflow for UV-Vis spectroscopy.

Spectroscopic Data

Table 2: Representative UV-Vis and Fluorescence Data for a Violanthrone Derivative

| Parameter | Wavelength (nm) |

| Absorption Maximum (λmax) | 580[2] |

| Secondary Absorption Peak | 535[2] |

| Emission Maximum (λem) | 635[3] |

| Excitation Wavelength (λex) | 580[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic peaks for its aromatic and carbonyl groups.

Experimental Protocol: IR Spectroscopy (Solid Sample)

For a solid sample like this compound, the following protocol using the KBr pellet technique can be employed:

-

Sample Preparation : Grind a small amount of the dye (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Spectrometer Setup : Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan : Run a background scan without the sample to account for atmospheric CO₂ and water vapor.

-

Sample Scan : Acquire the IR spectrum of the sample.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Figure 2: Experimental workflow for IR spectroscopy (KBr pellet method).

Expected IR Absorption Bands

While a specific IR spectrum for this compound is not available, the following table lists the expected characteristic absorption bands based on its violanthrone structure.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 1650-1630 | C=O (quinone) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| ~850-750 | C-Cl | Stretching |

| 900-675 | Aromatic C-H | Out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. However, obtaining high-quality NMR spectra for large, poorly soluble molecules like this compound can be challenging.

Experimental Considerations for NMR Spectroscopy

-

Solvent Selection : A deuterated solvent in which the compound has sufficient solubility is required. For complex dyes, solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃) with heating might be necessary.

-

¹H NMR : This would provide information on the number and environment of the aromatic protons. The chemical shifts would be expected in the aromatic region (typically 6.5-8.5 ppm).

-

¹³C NMR : This would show signals for each unique carbon atom in the molecule, including the carbonyl carbons (typically 180-200 ppm) and the aromatic carbons (typically 100-150 ppm). Due to the low natural abundance of ¹³C and potentially long relaxation times, acquiring a good spectrum can be time-consuming.

-

2D NMR Techniques : Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Publicly available NMR data for this compound was not found.

Figure 3: Logical relationship for structural elucidation using NMR.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While specific, experimentally-derived spectra for this compound are not widely published, the provided protocols for UV-Vis, IR, and NMR spectroscopy are standardized methods that can be applied to obtain this data. The representative data for a related violanthrone compound and the expected IR absorption bands offer valuable insights for researchers and scientists working with this class of dyes. Further investigation to generate and publish a complete spectroscopic dataset for this compound would be a valuable contribution to the scientific community.

References

C.I. 59820: A Comprehensive Technical Guide to Indanthrone (Vat Blue 4)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compound C.I. 59820, widely known as Indanthrone or Vat Blue 4. This document details its chemical identity, physical and chemical properties, and common synonyms. It also includes a detailed experimental protocol for its synthesis and relevant safety information.

Chemical Information and Synonyms

C.I. 59820 is a large, polycyclic aromatic organic compound. First synthesized in 1901, it is a vat dye known for its exceptional fastness to light and washing.[1] It is a dark blue solid and is also used as a precursor to other dyes.[2][3] The compound is prepared from 2-aminoanthraquinone (B85984) treated with potassium hydroxide (B78521).[2][3][4]

While insoluble in water, it can be solubilized in a reduced form for dyeing applications.[5][6][7] It appears as a blue powder or needles with a metallic luster.[4][8] When in a solution of concentrated sulfuric acid, it presents as brown, turning to a blue precipitate upon dilution.[5][8][9]

Synonyms: A variety of synonyms and trade names are used for C.I. 59820, reflecting its widespread use as both a dye and a pigment.

-

Vat Blue RSN[5]

-

Medium Blue[10]

-

Carbon Paper Blue[3]

-

Blue O[3]

-

Carbanthrene Blue 2R[3]

-

Fenan Blue RSN[3]

-

Graphtol Blue RL[3]

-

Monolite Fast Blue 3R[3]

The following diagram illustrates the relationship between the primary identifiers and common synonyms for C.I. 59820.

Caption: Logical relationship of C.I. 59820 identifiers.

Quantitative Chemical Data

The following table summarizes the key quantitative data for C.I. 59820.

| Property | Value | Source |

| CAS Registry Number | 81-77-6 | [5][10] |

| Molecular Formula | C28H14N2O4 | [2][8][9][10] |

| Molecular Weight | 442.4 g/mol | [8][10] |

| Appearance | Blue powder or needles with a metallic luster | [4][5][8] |

| Melting Point | 485 °C (decomposes) | [2] |

| Solubility in Water | Insoluble | [2][5] |

| LogP | 1.78 at 20℃ | [11] |

| Density | 1.6 g/ml | [2] |

Experimental Protocol: Synthesis of Indanthrone (Vat Blue 4)

This protocol details the synthesis of Indanthrone from 2-aminoanthraquinone via alkali fusion.

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (KOH)

-

Sodium hydroxide (NaOH)

-

Sodium nitrite (B80452)

-

Oleic acid

-

Nitrogen gas

-

Sodium hydrosulfite solution

Equipment:

-

Condensation pan with heating and stirring capabilities

-

Inert atmosphere setup (Nitrogen)

Procedure:

-

Preparation of the Alkali Melt:

-

In the condensation pan, combine 595 kg of anhydrous mixed alkali (containing 68% potassium hydroxide).

-

Heat the alkali until it melts completely.

-

To the molten alkali, add 131 kg of sodium acetate (B1210297) (98% purity) and 1.5 kg of industrial-grade oleic acid.

-

-

Reaction:

-

Heat the mixture to a temperature of 185-190 °C.

-

Purge the reaction vessel with nitrogen gas to create an inert atmosphere.

-

Over a period of 30 minutes, gradually add 263 kg of 2-aminoanthraquinone. During this addition, ensure the temperature does not rise above 215 °C.

-

After the addition is complete, continue the reaction for 1 hour.

-

Next, add 25 kg of sodium nitrite (98% purity), making sure the temperature does not exceed 230 °C. This addition should take approximately 2 hours.

-

Continue stirring for an additional 20 minutes to complete the alkali fusion.

-

-

Work-up and Isolation:

-

The resulting product is refined using a warm alkali and sodium hydrosulfite solution to yield the final Indanthrone product.

-

Applications

Indanthrone is a versatile compound with primary applications as a dye and a pigment.

-

Textile Dyeing: As Vat Blue 4, it is extensively used for dyeing cotton and other cellulosic fibers due to its excellent fastness properties.[5][6][7] It is also used in the dyeing of rayon, nylon, and vinylon.[9]

-

Pigment: As Pigment Blue 60, it is used in high-quality paints, enamels, and inks.[2][4][8] It finds application in automotive coatings and for coloring plastics, demonstrating high thermal stability.[11]

Safety and Handling

Indanthrone is considered harmful if swallowed, inhaled, or in contact with skin.[11] It may cause irritation to the eyes, skin, and respiratory tract.[10]

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear suitable protective clothing, including gloves and safety goggles.

-

Avoid the formation of dust and aerosols.

-

Store in a cool, dry, and tightly sealed container away from incompatible materials and ignition sources.

-

In case of a spill, dampen the solid material with 5% ammonium (B1175870) hydroxide before transferring to a suitable container. Contaminated surfaces should be washed with 5% ammonium hydroxide followed by a soap and water solution.[4]

The following workflow illustrates the general safety precautions to be taken when handling C.I. 59820.

Caption: General safety workflow for handling C.I. 59820.

References

- 1. pjoes.com [pjoes.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. VAT BLUE 4 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Science and Versatility of Vat Blue 4 in Dyeing Applications | [vipulorganics.com]

- 8. kremer-pigmente.com [kremer-pigmente.com]

- 9. Vat Blue 4 | CAS#:81-77-6 | Chemsrc [chemsrc.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility Characteristics of C.I. Vat Blue 22 in Organic Solvents

Introduction

C.I. Vat Blue 22, also known as Palanthrene Navy Blue RB, is a vat dye valued for its excellent fastness properties in textile applications. Like other vat dyes, its application hinges on a reversible reduction-oxidation process. In its original oxidized state, this compound is a pigment that is largely insoluble in water and common organic solvents. For dyeing, it must be converted to its soluble leuco form through a process called "vatting," which involves reduction in an alkaline medium. This guide provides a comprehensive overview of the available solubility data for this compound and structurally similar compounds, details experimental protocols for solubility determination, and presents a visual workflow of this process.

It is important to note that specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature. Much of the available information is qualitative. However, this compound is structurally related to Indanthrone (C.I. Vat Blue 4; C.I. Pigment Blue 60), for which more solubility information has been published. The data for Indanthrone can provide valuable insights into the expected solubility behavior of this compound.

Data Presentation: Solubility of Indanthrone (C.I. Vat Blue 4) in Organic Solvents

The following table summarizes the qualitative solubility of Indanthrone, a compound with a chemical structure closely related to this compound.

| Organic Solvent | Temperature | Solubility |

| Chloroform (hot) | Hot | Slightly Soluble[1][2][3] |

| o-Chlorophenol | Not specified | Slightly Soluble[1][2][3] |

| Quinoline | Not specified | Slightly Soluble[1][2][3] |

| Pyridine (hot) | Hot | Slightly Soluble[1] |

| Acetic Acid | Not specified | Insoluble[1][2][3] |

| Acetone | Not specified | Insoluble[1][2][3] |

| Ethanol | Not specified | Insoluble[1][2][3] |

| Toluene | Not specified | Insoluble[1][2][3] |

| Xylene | Not specified | Insoluble[1][2][3] |

It is important to reiterate that the data above is for Indanthrone (C.I. Vat Blue 4) and serves as an estimation for the solubility characteristics of this compound due to a lack of specific data for the latter.

Experimental Protocols: Determination of Vat Dye Solubility

The determination of vat dye solubility is not straightforward due to their inherent insolubility. The process typically involves converting the dye into its soluble leuco form. A general methodology for evaluating the solubility of a vat dye is outlined below, based on the principles of the vatting process and spectrophotometric analysis.[4][5][6]

Objective: To determine the concentration of the soluble leuco form of a vat dye under specific conditions (e.g., varying concentrations of reducing agent and alkali).

Materials and Equipment:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium hydrosulfite (Na₂S₂O₄) or another suitable reducing agent

-

Distilled water

-

Volumetric flasks

-

Pipettes

-

Heating and stirring apparatus

-

UV-Visible Spectrophotometer

-

Inert gas supply (e.g., nitrogen or argon)

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the vat dye dispersion in water.

-

Prepare stock solutions of sodium hydroxide and sodium hydrosulfite at various concentrations.

-

-

Vatting Process (Reduction):

-

In a reaction vessel, create a "blank bath" containing the desired concentrations of sodium hydroxide and sodium hydrosulfite in distilled water.[4]

-

The vessel should be purged with an inert gas to prevent premature oxidation of the leuco dye.

-

Heat the blank bath to the desired reaction temperature (e.g., 50-60°C).[6]

-

Add a known volume of the vat dye dispersion to the heated alkaline reducing solution.

-

Allow the reduction to proceed for a specified time (e.g., 10-20 minutes) with continuous stirring to ensure complete conversion to the leuco form.[4] The color of the solution will change as the dye is reduced.

-

-

Spectrophotometric Analysis:

-

Once the vatting process is complete, take an aliquot of the solution.

-

Filter the solution if necessary to remove any remaining insoluble particles, which can cause light scattering and interfere with absorbance measurements.

-

Measure the absorbance of the soluble leuco dye solution using a UV-Visible spectrophotometer at the wavelength of maximum absorbance (λmax) for the leuco form.

-

Derivative spectrophotometry can be employed to minimize the effects of light scattering from any residual insoluble particles.

-

-

Quantification:

-

The concentration of the soluble leuco dye can be determined using a calibration curve prepared from standards of known concentrations or by using the Beer-Lambert law if the molar absorptivity of the leuco dye is known.

-

-

Evaluation of Solubility:

-

Repeat the experiment with varying concentrations of sodium hydroxide and sodium hydrosulfite to evaluate the solubility of the vat dye under different reducing conditions.

-

Mandatory Visualization: Experimental Workflow

Caption: Experimental workflow for determining vat dye solubility.

References

- 1. INDANTHRONE BLUE - Ataman Kimya [atamanchemicals.com]

- 2. Vat Blue 4 | 81-77-6 [chemicalbook.com]

- 3. Indanthrone B-AG( Pigment Blue 60) [colorbloomdyes.com]

- 4. Vat Dyes and Fibre Reactive Dyes – Textile colouration and finishes [ebooks.inflibnet.ac.in]

- 5. admin.umt.edu.pk [admin.umt.edu.pk]

- 6. textilelearner.net [textilelearner.net]

An In-depth Technical Guide to the Photophysical Properties of C.I. Vat Blue 22

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of C.I. Vat Blue 22 (C.I. 59820), a vat dye belonging to the violanthrone (B7798473) class of compounds. Due to a lack of specific published data for this compound, this document critically reviews available information on its core structure, violanthrone, and its derivatives to infer its likely photophysical characteristics. The guide details the fundamental principles and experimental protocols for key spectroscopic techniques, including UV-Vis absorption spectroscopy, steady-state and time-resolved fluorescence spectroscopy. Quantitative data for a representative violanthrone derivative are presented in structured tables, and experimental workflows are visualized using logical diagrams. This guide serves as a foundational resource for researchers interested in the photochemistry and potential applications of this compound and related violanthrone-based materials.

Introduction

This compound, also identified by the Colour Index number 59820 and CAS number 6373-20-2, is a synthetic vat dye. Its molecular structure is based on a chlorinated violanthrone core.[1] Violanthrone and its derivatives are polycyclic aromatic hydrocarbons known for their robust chemical and thermal stability, and their application as colorants. The extended π-conjugated system in these molecules suggests interesting photophysical properties, which are critical for applications in materials science, organic electronics, and potentially in photodynamic therapy or as fluorescent probes in biological systems.

This guide aims to consolidate the available information regarding the photophysical properties of this compound. Given the scarcity of direct experimental data for this specific dye, we will draw upon studies of the parent violanthrone molecule and its derivatives to provide an informed perspective on its expected behavior.

Chemical Identity and Structure

It is crucial to distinguish this compound from another common blue vat dye, Indanthrone (C.I. Vat Blue 4, C.I. 69800). While both are large, polycyclic aromatic ketones, their core structures differ significantly. Indanthrone is a derivative of anthraquinone. In contrast, this compound is a derivative of violanthrone.

-

This compound:

Photophysical Properties

UV-Visible Absorption Spectroscopy

The extended π-system of violanthrone derivatives results in strong absorption in the visible region of the electromagnetic spectrum.

Fluorescence Spectroscopy

Many polycyclic aromatic hydrocarbons are fluorescent, and violanthrone derivatives are no exception. The emission properties are sensitive to the molecular structure and the surrounding environment.

Table 1: Photophysical Properties of Violanthrone-79 (B33473) in Toluene

| Parameter | Value | Reference |

| Absorption Maximum (λabs) | ~620 nm (2.0 eV) | [2] |

| Stimulated Emission Maximum (λem) | ~674 nm (1.84 eV) | [1][2] |

| Fluorescence Lifetime (τf) | 4.97 ns | [1][2] |

| Fluorescence Quantum Yield (Φf) | Not Reported |

Note: The reported values are for violanthrone-79 in toluene. The properties of this compound in different solvents may vary significantly.

Experimental Protocols

This section details the standard methodologies for measuring the key photophysical parameters discussed in this guide.

UV-Visible Absorption Spectroscopy

This technique measures the absorption of light by a sample as a function of wavelength.

Methodology:

-

Sample Preparation: A dilute solution of the compound of interest is prepared in a suitable spectroscopic-grade solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity (adherence to the Beer-Lambert law).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Measurement:

-

A cuvette containing the pure solvent is placed in the reference beam path to record a baseline.

-

A matched cuvette containing the sample solution is placed in the sample beam path.

-

The absorption spectrum is recorded over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: The wavelength of maximum absorption (λmax) is determined from the resulting spectrum. The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

This technique measures the fluorescence emission spectrum of a sample at a constant excitation wavelength.

Methodology:

-

Sample Preparation: A very dilute solution is prepared to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Measurement:

-

The excitation wavelength is set to a value where the sample absorbs light (often the λmax).

-

The emission monochromator scans a range of wavelengths longer than the excitation wavelength.

-

The fluorescence intensity is recorded at each emission wavelength.

-

-

Data Analysis: The wavelength of maximum fluorescence emission (λem) is determined from the emission spectrum.

Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The absolute method using an integrating sphere is described here.

Methodology:

-

Sample and Reference Preparation: Prepare a dilute solution of the sample (absorbance < 0.1) and a blank (pure solvent).

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere.

-

Measurement:

-

Place the blank in the integrating sphere and measure the spectrum of the excitation light scattered by the solvent.

-

Replace the blank with the sample solution and measure the spectrum, which will include the unabsorbed (scattered) excitation light and the fluorescence emission.

-

-

Data Analysis: The quantum yield is calculated by comparing the integrated intensity of the sample's emission to the difference in the integrated intensity of the excitation peak for the blank and the sample.

Fluorescence Lifetime (τf) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared.

-

Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

The sample is excited by the pulsed light source.

-

The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

-

This process is repeated for a large number of excitation pulses to build a histogram of photon arrival times.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).

Signaling Pathways and Logical Relationships

The primary application of this compound is as a textile dye. The dyeing process for vat dyes involves a reduction-oxidation (redox) cycle. This can be considered a simple chemical pathway.

-

Reduction (Vatting): The insoluble violanthrone derivative is treated with a reducing agent (e.g., sodium dithionite) in an alkaline solution. This converts the carbonyl groups to enolates, rendering the dye soluble in its "leuco" form.

-

Application: The textile (e.g., cotton) is immersed in the solution of the leuco dye, which has an affinity for the fibers.

-

Oxidation: The textile is removed from the dye bath and exposed to air or an oxidizing agent. The leuco form is oxidized back to the insoluble pigment, trapping it within the fibers.

References

An In-depth Technical Guide to the Electrochemical Properties of C.I. Vat Blue 22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of C.I. Vat Blue 22, a chlorinated violanthrone (B7798473) dye. Due to the limited availability of direct electrochemical data for this compound, this document leverages data from its parent compound, violanthrone, and related indanthrone (B1215505) dyes to provide a robust framework for understanding its electrochemical behavior. The information presented herein is intended to support research and development activities where the redox characteristics of this class of molecules are of interest.

Introduction to this compound

This compound, with the chemical name Dinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione, chlorinated, is a vat dye belonging to the violanthrone family of colorants. Its molecular structure is characterized by a large, planar polycyclic aromatic quinone system. The electrochemical behavior of this compound is central to its application in dyeing processes, which involve a reduction (vatting) step to a soluble leuco form, followed by oxidation back to the insoluble pigment on the substrate. Beyond textiles, the redox-active nature of such large polycyclic aromatic compounds makes them potential candidates for applications in organic electronics and as scaffolds in medicinal chemistry.

Electrochemical Behavior and Redox Mechanism

The electrochemical properties of this compound are dominated by the reversible reduction and oxidation of its quinone moieties. The fundamental process involves the transfer of electrons to the insoluble dye molecule, converting it to a soluble, reduced form known as the leuco-form. This process is typically a multi-step electron transfer.

The general redox mechanism for violanthrone-based dyes can be described as a two-electron, two-proton process for each quinone unit. In aprotic media, the reduction often proceeds through two successive one-electron transfer steps, forming a radical anion intermediate and then a dianion. The stability of these charged species is a critical factor in the overall electrochemical characteristics. For violanthrone, it has been noted that its radical ions can be unstable, exhibiting a short half-life. The presence of chlorine atoms in the this compound structure is expected to influence its electrochemical properties, primarily by affecting the electron density of the aromatic system and, consequently, its reduction potential.

The Enduring Blue: A Technical Guide to the Historical Development of Indanthrone Vat Dyes

An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis, application, and evolution of a cornerstone of synthetic dyestuffs.

Indanthrone (B1215505), the first synthetic vat dye of the anthraquinone (B42736) series, marked a revolutionary step in the history of coloration. Its discovery in 1901 by René Bohn at Badische Anilin- & Soda-Fabrik (BASF) provided a vibrant and exceptionally durable blue, far surpassing the fastness properties of the then-dominant synthetic indigo.[1][2] This guide delves into the technical history of indanthrone, from its initial synthesis to modern application methods, providing detailed experimental protocols and a comparative look at its enduring performance.

The Genesis of a Resilient Color: The Discovery and Synthesis of Indanthrone

Prior to 1901, the world of synthetic dyes was rapidly expanding, yet a significant gap remained for colors that could withstand the rigors of repeated washing and exposure to light.[3] René Bohn, a chemist at BASF, accidentally discovered Indanthrene Blue RS (the original trade name for indanthrone) while attempting to create a new blue dye by fusing 2-aminoanthraquinone (B85984) with caustic potash (potassium hydroxide) under harsh conditions.[2][4] This serendipitous discovery yielded a dye with unprecedented fastness properties.[1]

The Core Chemical Transformation

The synthesis of indanthrone involves the dimerization of 2-aminoanthraquinone in a molten mixture of potassium hydroxide (B78521) at high temperatures (220-235 °C).[5] The reaction proceeds through a series of intermediate steps, ultimately leading to the formation of the stable, polycyclic indanthrone molecule (C₂₈H₁₄N₂O₄).[6]

Historical Synthesis Protocol (General Reconstruction)

Experimental Protocol: General Historical Synthesis of Indanthrone

-

Reactants:

-

2-aminoanthraquinone

-

Potassium hydroxide (caustic potash)

-

Potassium nitrate (B79036) or acetate (B1210297) (as an oxidizing agent)

-

-

Procedure:

-

A mixture of potassium hydroxide and the potassium salt is heated in a suitable vessel to a molten state, with temperatures reaching 220-250°C.

-

2-aminoanthraquinone is gradually added to the molten alkali with constant stirring.

-

The reaction mixture is maintained at this high temperature for several hours to facilitate the dimerization and cyclization reactions.

-

Upon completion, the hot melt is carefully poured into water.

-

Air is then passed through the resulting suspension to oxidize the intermediate leuco-form of the dye to the insoluble indanthrone pigment.

-

The precipitated indanthrone is collected by filtration, washed thoroughly with water to remove residual alkali and salts, and then dried.

-

Note: This is a generalized reconstruction. The industrial yields of this early process are not well-documented but were likely lower than modern methods.

The Art of Application: The Vat Dyeing Process

The defining characteristic of vat dyes is their application method.[8] Indanthrone, in its pigment form, is insoluble in water and has no affinity for textile fibers.[6] To be used as a dye, it must be temporarily converted into a water-soluble "leuco" form through a process of chemical reduction in an alkaline environment, known as "vatting."[9]

The Vatting and Dyeing Cycle

The vat dyeing process can be broken down into four key stages:

-

Vatting (Reduction): The insoluble indanthrone pigment is treated with a reducing agent, most commonly sodium hydrosulfite (Na₂S₂O₄), in an alkaline solution (typically sodium hydroxide, NaOH).[9] This converts the carbonyl groups of the dye molecule into hydroxyl groups, forming the soluble sodium salt of the leuco-indanthrone.

-

Dyeing: The cellulosic fibers, such as cotton, are immersed in the vat containing the soluble leuco-dye. In this form, the dye has an affinity for the fibers and penetrates the fiber structure.

-

Oxidation: After the dye has been absorbed by the fibers, the material is removed from the vat and exposed to air or treated with a chemical oxidizing agent (e.g., hydrogen peroxide). This converts the soluble leuco-dye back into its original insoluble pigment form, trapping it within the fiber matrix.

-

Soaping: The dyed fabric is then boiled in a soap or detergent solution. This final step removes any loose dye particles from the surface and helps to crystallize the dye molecules within the fibers, which develops the true shade and maximizes the fastness properties.[10]

Detailed Laboratory Protocol for Vat Dyeing of Cotton

This protocol provides a step-by-step method for dyeing a cotton sample with Indanthrone (C.I. Vat Blue 4) on a laboratory scale.

Materials and Reagents:

-

Scoured and bleached cotton fabric

-

Indanthrone (C.I. Vat Blue 4) powder

-

Sodium hydroxide (NaOH)

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Turkey Red Oil (wetting/dispersing agent)

-

Sodium chloride (NaCl, optional, for exhaustion)

-

Hydrogen peroxide (H₂O₂, 35% solution)

-

Non-ionic detergent

-

Acetic acid (CH₃COOH)

-

Deionized water

-

Laboratory dyeing apparatus (e.g., beaker, heating mantle, stirrer)

Procedure:

-

Fabric Preparation:

-

Cut a sample of the scoured and bleached cotton fabric to a known weight (e.g., 5 grams).

-

Thoroughly wet the fabric sample with deionized water.

-

-

Vatting:

-

Prepare a stock solution of the dye by making a paste of the required amount of Indanthrone powder (e.g., 2% on weight of fabric) with an equal amount of Turkey Red Oil and a small volume of warm water (40-50°C).[4]

-

In a separate beaker, prepare the dye bath with a specific material-to-liquor ratio (e.g., 1:20).

-

Add the required amount of sodium hydroxide (e.g., 5-10 g/L) to the dye bath and stir until dissolved.

-

Add the prepared dye paste to the alkaline solution.

-

Gradually add sodium hydrosulfite (e.g., 5-10 g/L) to the dye bath while stirring.

-

Raise the temperature of the dye bath to 50-60°C and maintain for 15-20 minutes to ensure complete reduction of the dye to its leuco form. The solution will change color, indicating successful vatting.[4]

-

-

Dyeing:

-

Introduce the pre-wetted cotton fabric into the prepared leuco-vat dye bath.

-

Raise the temperature to 60°C and maintain for 45-60 minutes, with gentle agitation to ensure even dyeing.[4]

-

(Optional) For improved exhaustion, especially for paler shades, sodium chloride can be added in portions during the dyeing process.

-

-

Oxidation:

-

Remove the dyed fabric from the bath, squeeze out excess liquor, and expose it to the air for 10-15 minutes. The color of the fabric will begin to change as the leuco-dye oxidizes.

-

For a more controlled and complete oxidation, prepare a bath containing 1-2 mL/L of hydrogen peroxide (35%) and 1 mL/L of acetic acid.

-

Immerse the air-oxidized fabric in this bath at 40-50°C for 10-15 minutes.

-

-

Soaping:

-

Prepare a soaping bath containing 1-2 g/L of a non-ionic detergent.

-

Treat the dyed and oxidized fabric in this bath at a boil (95-100°C) for 10-15 minutes.[4]

-

Rinse the fabric thoroughly with hot water, followed by cold water.

-

-

Drying:

-

Dry the dyed cotton fabric in an oven or by air drying.

-

A Legacy of Performance: Fastness Properties

The commercial success of indanthrone and other vat dyes is primarily due to their outstanding fastness properties.[8] Once correctly applied and oxidized within the fiber, the large, planar, and insoluble dye molecules are physically entrapped and exhibit strong intermolecular forces, making them highly resistant to removal.

Table 1: Typical Fastness Properties of Indanthrone (C.I. Vat Blue 4) on Cotton

| Fastness Property | Test Standard (ISO) | Typical Rating (1-5 or 1-8 Scale) | Description of Performance |

| Light Fastness | ISO 105-B02 | 7-8 (on Blue Wool Scale) | Excellent: Highly resistant to fading upon exposure to light.[11] |

| Washing Fastness | ISO 105-C06 | 4-5 (on Grey Scale for Staining and Color Change) | Very Good to Excellent: Minimal color loss or staining of adjacent fabrics during laundering.[12] |

| Chlorine Fastness | ISO 105-E03 | 4-5 (on Grey Scale) | Good to Very Good: High resistance to fading from chlorinated water, such as in swimming pools. |

Note: While it is widely acknowledged that early indanthrone dyes possessed superior fastness for their time, specific, directly comparable quantitative data from the early 20th century against modern standards is scarce in readily available literature. The exceptional ratings have been a consistent feature of this dye class.

A Timeline of Innovation: The Evolution of Indanthrone and Vat Dyeing

The initial discovery of indanthrone spurred a century of innovation in both dye chemistry and application technology.

-

Early 1900s: Following BASF's introduction of Indanthren, other companies like Bayer entered the market with their own ranges of anthraquinone vat dyes.[4] The early dyeing processes were conducted in open "winch" or "jigger" machines, which were labor-intensive and offered limited process control.[13][14] Sodium hydrosulfite, discovered in 1904, became the standard reducing agent.[2]

-

Mid-20th Century: The development of enclosed, high-temperature dyeing machinery allowed for better process control, reduced chemical consumption, and improved reproducibility. The "pad-steam" process for continuous dyeing was a significant advancement for industrial-scale production.

-

Late 20th and Early 21st Century: Increasing environmental concerns have driven research into more sustainable practices. This includes the development of alternative, less polluting reducing agents to replace sodium hydrosulfite, such as electrochemical methods and the use of organic reducing agents.[15] Modern dyeing machinery is highly automated, ensuring precise control over all dyeing parameters and minimizing water and energy consumption.[16]

Conclusion

From its accidental discovery to its current status as a benchmark for high-performance coloration, indanthrone has had a profound and lasting impact on the textile industry. Its history is a testament to the interplay of chemical innovation and engineering advancement. The core principles of its synthesis and application, established over a century ago, remain fundamentally unchanged, a reflection of the robustness and efficacy of the original chemistry. For researchers and scientists, the story of indanthrone serves as a compelling case study in the development of functional organic materials, while its enduring performance continues to make it a dye of significant commercial and technical importance.

References

- 1. basf.com [basf.com]

- 2. static.fibre2fashion.com [static.fibre2fashion.com]

- 3. Creation of the First Synthetic Vat Dye | Research Starters | EBSCO Research [ebsco.com]

- 4. The Chemistry and Manufacturing of Vat Dyes - Fibre2Fashion [fibre2fashion.com]

- 5. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Evolution and Advantages of VAT Dyes: From Natural to Synthetic [floxytiedye.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Indanthrene_blue_RS [chemeurope.com]

- 11. researchgate.net [researchgate.net]

- 12. ijrpr.com [ijrpr.com]

- 13. Winch dyeing machine - Wikipedia [en.wikipedia.org]

- 14. Apparel-Merchandising: DIFFERENT DYEING MACHINES [apparel-merchandising.com]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 16. Textile dyeing machinery ( Jigger & Winch). | PPTX [slideshare.net]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of C.I. Vat Blue 22

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 22, identified by CAS Number 6373-20-2 and C.I. Number 59820, is a synthetic organic dye belonging to the violanthrone (B7798473) class.[1] It is primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton and silk, owing to its high fastness properties.[1][2] This technical guide provides a comprehensive analysis of the available safety data for this compound, drawing from various sources in the absence of a complete, publicly available Material Safety Data Sheet (MSDS). The information herein is intended to support risk assessment and the implementation of appropriate safety protocols in research and development settings.

Chemical and Physical Properties

This compound is a chlorinated derivative of dinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione.[1][2] A summary of its key physical and chemical properties is presented in Table 1. In its solid form, it is a dark blue powder.[1] Like other vat dyes, it is insoluble in water but can be rendered soluble through a chemical reduction process, which is essential for its application in dyeing.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Vat Blue 22 | [1] |

| C.I. Number | 59820 | [1] |

| CAS Number | 6373-20-2 | [1] |

| Molecular Formula | C₃₄H₁₂Cl₄O₂ | [1] |

| Molecular Weight | 594.27 g/mol | [1] |

| Appearance | Dark blue powder | [1] |

| Molecular Structure | Violanthrone | [1] |

Toxicological Data

Comprehensive toxicological data specifically for this compound is limited in publicly accessible literature. Much of the available information is based on the general properties of vat dyes or related chemical structures.

Acute Toxicity

Skin and Eye Irritation

As a general precaution for vat dyes, direct contact with the skin and eyes should be avoided.[6] In case of contact, immediate and thorough rinsing with water is recommended.[6] For eye contact, rinsing for at least 15 minutes and seeking medical attention is advised.[6]

Chronic Toxicity and Other Health Effects

There is a lack of specific data on the carcinogenicity, mutagenicity, and reproductive toxicity of this compound. However, research on anthraquinone-based dyes and their chlorinated derivatives, which are structurally related to this compound, suggests that this class of compounds may present risks for inhalation toxicity, mutagenicity, and endocrine disruption.[7]

Ecological Information

Specific ecotoxicological data for this compound is scarce. One available data sheet for a product with CAS number 6373-20-2 indicates that data on toxicity to algae and microorganisms is not available.

Handling and Safety Precautions

Given the limited specific safety data, a cautious approach is recommended when handling this compound. The following general handling procedures for chemical powders and dyes should be strictly followed.

Personal Protective Equipment (PPE)

A generalized workflow for the use of Personal Protective Equipment when handling powdered dyes like this compound is illustrated in the diagram below.

Caption: Workflow for Personal Protective Equipment (PPE) usage.

Engineering Controls

Work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.

First Aid Measures

A logical decision-making process for first aid in case of exposure to this compound is outlined in the following diagram.

Caption: First aid decision tree for exposure incidents.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecological assessment of this compound are not available in the reviewed literature. However, for researchers designing such studies, a general methodology for assessing the acute toxicity of a substance to earthworms, adapted from the literature, is provided below.

General Protocol: Acute Earthworm Toxicity Test

-

Test Organism: Lumbricus terrestris or other suitable species.

-

Test Chambers: Petri dishes lined with moistened filter paper.

-

Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent and create a dilution series to establish a range of concentrations.

-

Exposure: Apply a known volume of each test concentration to the filter paper in the petri dishes. A control group with only the solvent should be included.

-

Introduction of Organisms: Introduce a predetermined number of earthworms into each petri dish.

-

Observation: Monitor the earthworms for mortality and sublethal effects at regular intervals (e.g., 24, 48, 72 hours).

-

Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) at each observation time point using appropriate statistical methods.

Conclusion

The available safety data for this compound is incomplete, necessitating a cautious approach to its handling and use in research and development. While its primary application is in the textile industry, its chemical properties as a chlorinated violanthrone derivative warrant careful consideration of potential health and environmental effects. The general safety precautions for handling chemical powders and dyes, including the use of appropriate personal protective equipment and engineering controls, should be rigorously followed. Further research is needed to fully characterize the toxicological and ecotoxicological profile of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Indigo dye - Wikipedia [en.wikipedia.org]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Photophysical Properties of C.I. Vat Blue 22: A Technical Guide to Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals